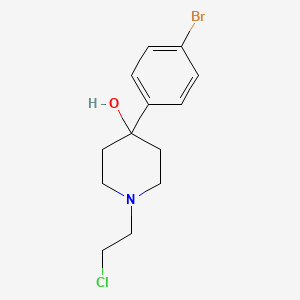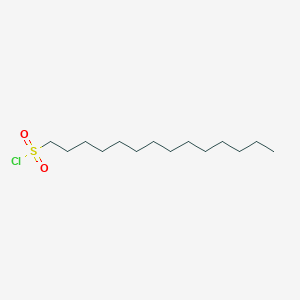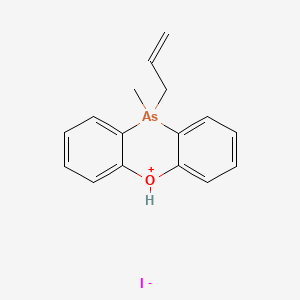
2-Phenylbut-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbut-2-enedinitrile is an organic compound with the molecular formula C10H6N2. It is characterized by the presence of a phenyl group attached to a butenedinitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylbut-2-enedinitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acrylonitrile in the presence of a base such as sodium amide. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is often conducted under controlled temperature and pressure conditions to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylbut-2-enedinitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced nitrile derivatives.
Substitution: Substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 2-Phenylbut-2-enedinitrile exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Butenedinitrile: A simpler analogue without the phenyl group, used in similar synthetic applications.
2-Phenylbut-2-ene: Lacks the nitrile groups, used in different types of organic reactions.
Uniqueness: 2-Phenylbut-2-enedinitrile is unique due to the presence of both phenyl and nitrile groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogues .
Eigenschaften
CAS-Nummer |
61638-11-7 |
|---|---|
Molekularformel |
C10H6N2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-phenylbut-2-enedinitrile |
InChI |
InChI=1S/C10H6N2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-6H |
InChI-Schlüssel |
NHNSFSHXXANGNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
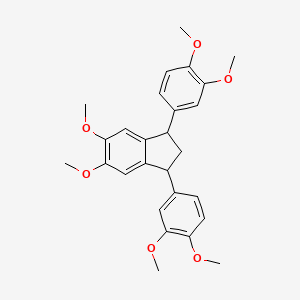
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
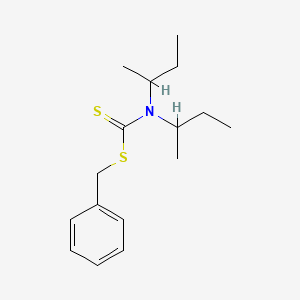

![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)
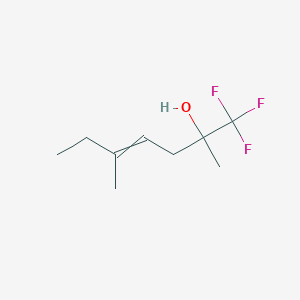


![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)

